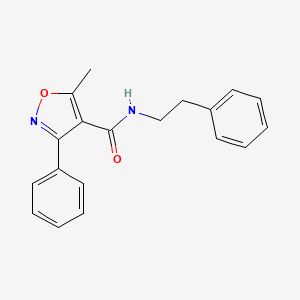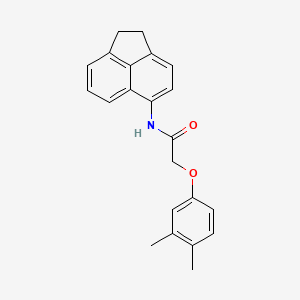![molecular formula C18H20N2O2 B5706397 1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)
1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by various modifications to introduce specific functional groups. For instance, 2-(Phenoxymethyl)-1H-benzimidazole derivatives can be synthesized through the acidic condensation of o-phenylene diamine with phenoxyacetic acid, followed by reactions with ethyl chloroacetate and hydrazine hydrate to yield various compounds with antimicrobial activity (Salahuddin et al., 2017).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole, can be analyzed using spectroscopic methods such as NMR, FT-IR, and X-ray crystallography. These techniques provide insights into the molecular arrangement, bonding, and functional groups present in the compound. Crystal structure analysis reveals the orientation of substituents around the benzimidazole core and helps understand the compound's chemical behavior (K. Ha, 2012).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including cyclocondensation, substitution, and interactions with metals to form complexes. These reactions are crucial for modifying the chemical properties of the compound for specific applications. For example, benzimidazole compounds can interact with copper(II) ions to form complexes with potential antitumor activities (Anup Paul et al., 2015).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for the compound's application in various fields. The synthesis and structure of the compound dictate its thermal stability, solubility in different solvents, and photophysical properties, which can be leveraged in materials science and pharmaceuticals (Reshma Sathyanarayana et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity, acidity/basicity, and ability to form complexes, are determined by the functional groups present in the benzimidazole derivatives. These properties are essential for the compound's biological activity, including its interaction with biomolecules, potential as a catalyst, and role in chemical synthesis. The presence of substituents on the benzimidazole ring affects its electronic structure and, consequently, its chemical behavior (Mohammed Meziane, 1998).
properties
IUPAC Name |
1-[2-(3-propan-2-yloxyphenoxy)ethyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(2)22-16-7-5-6-15(12-16)21-11-10-20-13-19-17-8-3-4-9-18(17)20/h3-9,12-14H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHOHCFHIUDTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)OCCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Propan-2-yloxyphenoxy)ethyl]benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)





![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706341.png)



![3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5706362.png)
![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5706384.png)
